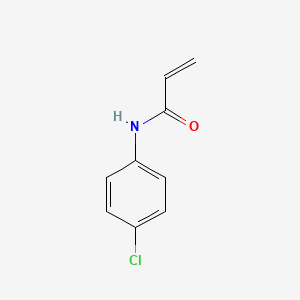

N-(4-Chlorophenyl)acrylamide

Übersicht

Beschreibung

- Ihr IUPAC-Name ist N-(4-Chlorphenyl)acrylamid.

- Die Verbindung besteht aus einer Chlorphenylgruppe, die an eine Acrylamid-Einheit gebunden ist.

- Sie kommt typischerweise als Feststoff oder Flüssigkeit vor und wird bei Raumtemperatur trocken gelagert .

N-(4-Chlorphenyl)acrylamid: ist eine organische Verbindung mit einer Molekülmasse von 181,62 g/mol.

Vorbereitungsmethoden

Synthesewege: Die Synthese von N-(4-Chlorphenyl)acrylamid beinhaltet die Reaktion von 4-Chloroanilin mit Acryloylchlorid.

Reaktionsbedingungen: Die Reaktion wird typischerweise in einem organischen Lösungsmittel (wie Dichlormethan oder Toluol) mit einer Base (wie Triethylamin) als Katalysator durchgeführt.

Industrielle Produktion: Obwohl es keine umfassenden Informationen über die großtechnische industrielle Produktion gibt, ist die Synthese im Labormaßstab gut dokumentiert.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The acrylamide’s conjugated double bond undergoes nucleophilic additions due to electron withdrawal by the carbonyl group. Key reactions include:

Thiol-Michael Addition

N-(4-Chlorophenyl)acrylamide reacts readily with thiol-containing nucleophiles like glutathione (GSH) via thiol-Michael addition. Second-order reaction rate constants () quantify this reactivity:

| Acrylamide Derivative | (M h) |

|---|---|

| This compound | 18.7 ± 1.2 |

| N,N′-Methylenebisacrylamide | 134.8 ± 4.6 |

| N,N-Diethylacrylamide | 2.57 ± 0.09 |

This reactivity correlates with cytotoxicity, as thiol depletion disrupts redox balance in cells .

Amine Additions

Primary amines attack the β-carbon, forming β-amino amides. For example, hydrazine derivatives form hydrazide-acrylamide hybrids under reflux in ethanol .

Hydrolysis

The acrylamide bond hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 4-chloroaniline and acrylic acid.

-

Basic Hydrolysis : Produces 4-chloroaniline and acrylate salts.

Reaction conditions (e.g., pH, temperature) determine the hydrolysis pathway and kinetics.

Radical-Mediated Reactions

This compound participates in Fe-catalyzed radical spirocyclization. Key steps include:

-

Decarbonylation of aliphatic aldehydes generates alkyl radicals.

-

Radical Addition to the acrylamide’s double bond forms a benzyl radical intermediate.

Notably, electron-withdrawing groups (e.g., Cl) enhance radical stabilization, increasing reaction efficiency .

Polymerization

This compound undergoes radical polymerization initiated by AIBN or peroxides. The resulting polymers exhibit thermoresponsive behavior, influenced by:

-

Substituent Effects : The 4-chlorophenyl group increases hydrophobicity.

-

Cross-Linking : Diacrylamide derivatives (e.g., N,N′-methylenebisacrylamide) form hydrogels .

Comparative Reactivity Analysis

The reactivity of this compound is modulated by:

-

Electronic Effects : The 4-Cl group enhances electrophilicity at the β-carbon.

-

Steric Hindrance : Bulky substituents reduce reaction rates (e.g., for N,N-diethylacrylamide is 10× lower) .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-Chlorophenyl)acrylamide has been investigated for its biological activities, particularly its potential as an anticancer agent. Research indicates that compounds with acrylamide structures can inhibit cancer cell proliferation and induce apoptosis.

Case Study : A study published in Molecules highlighted the anticancer potential of acrylamide derivatives, including this compound, demonstrating their effectiveness against breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Polymer Science

The compound is used in the synthesis of polymers with specific thermal and mechanical properties. For instance, poly(this compound) exhibits intermediate thermal stability compared to other polymers like poly(methyl methacrylate).

| Polymer Type | Thermal Stability | Mechanical Properties |

|---|---|---|

| Poly(this compound) | Intermediate | Moderate flexibility |

| Poly(methyl methacrylate) | High | Rigid |

Research indicates that the introduction of chlorinated phenyl groups enhances the thermal properties of the resulting polymers, making them suitable for high-temperature applications .

Material Science

This compound is also utilized in the development of smart materials and coatings. Its ability to form hydrogels makes it valuable in biomedical applications, such as drug delivery systems.

Case Study : In a recent investigation, hydrogels formed from this compound demonstrated controlled drug release properties, making them promising candidates for targeted therapy in cancer treatment .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anticancer agent; induces apoptosis in cancer cells. |

| Polymer Science | Used to create thermally stable polymers; enhances mechanical properties. |

| Material Science | Forms hydrogels for drug delivery systems; applicable in targeted cancer therapies. |

Wirkmechanismus

- The exact mechanism by which N-(4-chlorophenyl)acrylamide exerts its effects remains an area of study.

- It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Andere Acrylamid-Derivate oder Phenyl-substituierte Verbindungen.

Eindeutigkeit: Heben Sie sein spezifisches Chlorphenyl-Substitutionsschema und seine besonderen Eigenschaften im Vergleich zu verwandten Verbindungen hervor.

Wenn Sie weitere Informationen benötigen oder spezifische Fragen haben, zögern Sie bitte nicht, sich zu melden

Biologische Aktivität

N-(4-Chlorophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound (C9H8ClNO) features a chlorinated phenyl group attached to an acrylamide moiety. The presence of the chlorine atom is significant as it can influence the compound's reactivity and biological interactions. The synthesis typically involves the reaction of 4-chloroaniline with an appropriate acrylamide derivative under controlled conditions, often yielding good purity and yield rates.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activities. For instance, studies on related acrylamide derivatives have shown their potential as anti-cancer agents through mechanisms such as inducing apoptosis and generating reactive oxygen species (ROS) in cancer cells. In vitro studies revealed that such compounds could significantly inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values ranging from 2.2 to 21.7 µM depending on structural modifications .

Table 1: Anticancer Activity of Acrylamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 5.0 | Induction of ROS, apoptosis |

| N-(4-Chloro-phenyl)-cinnamide | MCF-7 | 3.5 | GSH depletion |

| N-(4-Methylphenyl)acrylamide | HT-29 | 12.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Similar compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species. The structure-activity relationship (SAR) studies suggest that modifications in the aryl group can enhance or diminish these effects .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Activity Level |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| N-(4-Methylthio-phenyl)acrylamide | Candida albicans | High |

| N-(3-Nitrophenyl)acrylamide | E. coli | Low |

Toxicological Studies

Toxicity assessments have shown that while some acrylamide derivatives exhibit promising biological activities, they may also present significant toxicity risks. For example, in a study involving Daphnia magna, certain derivatives displayed moderate to high toxicity levels, emphasizing the need for careful evaluation during drug development processes .

Case Studies

- Anticancer Mechanism Exploration : A study focused on the mechanism of action for this compound derivatives revealed that they could induce oxidative stress in cancer cells, leading to increased apoptosis rates compared to untreated controls . This was evidenced by a marked increase in ROS levels and a decrease in intracellular glutathione.

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial potential of structurally similar compounds against various pathogens. The findings indicated that specific substitutions on the phenyl ring significantly improved antibacterial efficacy, suggesting a pathway for optimizing therapeutic agents against resistant strains .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPAGMKWFWQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280790 | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-48-5 | |

| Record name | N-(4-Chlorophenyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5453-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 18608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5453-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Chlorophenyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-(4-Chlorophenyl)acrylamide?

A1: this compound (C16H14ClNO) features an acrylamide unit connected to a benzene ring and a phenyl ring. The acrylamide unit maintains a planar conformation, forming dihedral angles of 80.06° and 68.91° with the benzene and phenyl rings, respectively []. These structural features can influence the compound's interactions with other molecules and potentially impact its activity.

Q2: How does this compound impact material properties?

A2: this compound and its polymers show potential as compatibilizers in material science. For example, Polyacrylonitrile, derived from acrylonitrile, demonstrated promising results in enhancing the compatibility of a 50/50 blend of Natural Rubber (NR) and Ethylene Propylene Diene Monomer (EPDM) rubber []. This finding suggests that this compound derivatives might hold value in improving the properties of polymer blends. Further research could explore the potential of this compound-based polymers in various material applications.

Q3: Is there evidence of biological activity associated with this compound?

A3: While research on this compound itself is limited, studies on structurally similar chalcone derivatives offer insights into potential bioactivity. These chalcones, containing a 3(4-Methoxyphenyl)-N(4-Chlorophenyl)acrylamide backbone, exhibited promising antibacterial activity in silico against Escherichia coli and Bacillus subtilis []. The binding interactions with key amino acids in bacterial proteins suggest that structural analogs like this compound might possess unexplored antimicrobial potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.